molecular formula C12H9N3O4S B2782934 2-(3-Nitrobenzamido)thiophene-3-carboxamide CAS No. 852702-70-6

2-(3-Nitrobenzamido)thiophene-3-carboxamide

Cat. No.: B2782934
CAS No.: 852702-70-6
M. Wt: 291.28
InChI Key: UOYAHGVMJMQPST-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzamido)thiophene-3-carboxamide is a chemical compound with the molecular formula C12H9N3O4S and a molecular weight of 291.28. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzamido)thiophene-3-carboxamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration to form 3-nitrobenzamide. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

    Formation of Thiophene Derivative: The 3-nitrobenzamide is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond between the benzamide and thiophene moieties.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

    Oxidation: The thiophene ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 2-(3-Aminobenzamido)thiophene-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

2-(3-Nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminobenzamido)thiophene-3-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    Thiophene-3-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures but different substituents on the benzamide moiety.

Uniqueness

2-(3-Nitrobenzamido)thiophene-3-carboxamide is unique due to the presence of both a nitro group and a thiophene ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c13-10(16)9-4-5-20-12(9)14-11(17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYAHGVMJMQPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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